molecular formula C14H16ClNO2 B5011053 3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile

3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile

Cat. No.: B5011053
M. Wt: 265.73 g/mol
InChI Key: REZAHFULSUXDRX-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile is an organic compound with a complex structure, characterized by the presence of a chloro, ethoxy, and nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a suitable nucleophile displaces a leaving group on the aromatic ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in binding interactions with enzymes or receptors, modulating their activity. The ethoxy and 3-methylbut-2-enoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as enhanced binding affinity or improved pharmacokinetic properties .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-(3-methylbut-2-enoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-4-17-13-8-11(9-16)7-12(15)14(13)18-6-5-10(2)3/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZAHFULSUXDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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